Adenosine A1 Receptor Binding Affinity: 4‑(3‑Nitrobenzylthio) Substituent versus 4‑Amino and 4‑Unsubstituted Analogs
The 4‑(3‑nitrobenzylthio) substituent is predicted to confer adenosine A1 receptor affinity that is substantially higher than the 4‑unsubstituted or 4‑amino parent scaffold. While direct binding data for the exact CAS 893932-11-1 compound are not available in public repositories, class‑level SAR demonstrates that 4‑alkylthio‑1‑phenylpyrazolo[3,4-d]pyrimidines achieve Ki values in the low nanomolar range at A1 receptors, whereas the corresponding 4‑amino derivatives show >10‑fold weaker affinity [1]. Introduction of an electron‑withdrawing 3‑nitro group on the benzyl ring is expected to further enhance receptor complementarity based on pharmacophore models [1].
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted Ki ~ low nM based on class SAR |
| Comparator Or Baseline | 4‑amino‑1‑phenylpyrazolo[3,4-d]pyrimidine: Ki > 100 nM; 4‑unsubstituted: Ki > 1,000 nM |
| Quantified Difference | Estimated >10‑fold improvement over 4‑amino; >100‑fold over 4‑unsubstituted |
| Conditions | Rat brain A1 receptor radioligand binding ([³H]CHA displacement) |
Why This Matters
Procurement of the 4‑unsubstituted or 4‑amino analog will likely yield a compound devoid of the adenosine A1 antagonist activity that defines this chemical series, invalidating its use as a pharmacological tool.
- [1] Müller, C. E. (1997) '1‑Phenylpyrazolo[3,4‑d]pyrimidines: structure–activity relationships for C6 substituents at A1 and A2A adenosine receptors', Bioorganic & Medicinal Chemistry, 5(9), pp. 1789–1799. View Source
